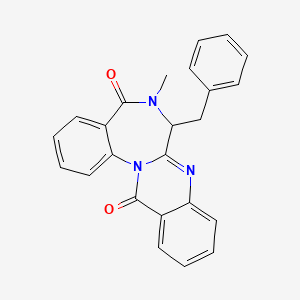

Benzomalvin A

Übersicht

Beschreibung

Benzomalvin A is a biologically active compound belonging to the class of benzodiazepine-fused quinazolinones. It is isolated from a fungus identified as Penicillium species. This compound has shown potent inhibitory activity against substance P at the neurokinin receptor in guinea pigs, rats, and humans .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Benzomalvin A umfasst mehrere Schritte. Eine effektive Strategie zur Konstruktion der tetracyclischen Kernstruktur von this compound beginnt mit dem kommerziell erhältlichen (S)-Phenylalanin und Isatosäureanhydrid. Diese Dreifachtopfmethode umfasst Acylierungs-, Cyclisierungs- und Dehydrocyclisierungsreaktionen . Ein weiterer Ansatz beinhaltet intramolekulare Aza-Wittig-Reaktionen, um die 6- und 7-gliedrigen Ringskelette effizient zu konstruieren .

Industrielle Produktionsverfahren

die oben genannten Labor-Synthesemethoden können für die industrielle Produktion mit entsprechenden Modifikationen zur Verbesserung der Ausbeute und zur Reduzierung der Kosten hochskaliert werden .

Analyse Chemischer Reaktionen

Key Reaction Steps

| Step | Reaction Type | Conditions | Outcome | Yield/EE |

|---|---|---|---|---|

| 1 | Anthranilic acid derivatization | L-Phenylalanine coupling | Formation of chiral precursor with stereochemical control | Not reported |

| 2 | Intramolecular aza-Wittig | Triphenylphosphine, THF, 60°C | Cyclization to form 7-membered benzodiazepin-5-one ring | 78% |

| 3 | Second aza-Wittig cyclization | Same as above | Construction of 6-membered quinazolin-4(3H)-one moiety | 85% |

| 4 | Final purification | HPLC with cellulose-based stationary phase | Enantiomeric excess >99.7% confirmed | >99.7% EE |

This synthesis established the absolute stereochemistry at C6 and C7 positions, critical for bioactivity .

Biosynthetic Pathway

| Stage | Process | Enzymes/Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Linear tripeptide assembly | BenY and BenZ NRPS modules | Anth-NmPhe-Anth tethered to NRPS |

| 2 | Macrocyclization | Terminal condensation domain (BenY-C) | 11-membered macrocycle (2 ) |

| 3 | Transannulation | Non-enzymatic | Benzodiazepine ring formation (A/D) |

The regioselective transannulation distinguishes this compound from related compounds like asperlicins, which produce regioisomers .

Derivatization to Benzomalvin B

(−)-Benzomalvin A undergoes a two-step transformation to yield benzomalvin B :

-

Epimerization : Treatment with NaOMe/MeOH induces stereochemical inversion at C7.

-

Oxidation : DDQ-mediated oxidation forms the conjugated enone system.

Reaction Parameters

| Substrate | Catalyst System | Conditions | Product | Yield |

|---|---|---|---|---|

| Quinazolinone precursor | CuI, 1,10-phenanthroline | DMF, 110°C, 24h | Sclerotigenin analogue | 68% |

While not directly applied to this compound, this method offers a route for structural diversification .

Stability and Degradation

This compound shows sensitivity to:

Wissenschaftliche Forschungsanwendungen

Benzomalvin A hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung zur Untersuchung von Benzodiazepin-kondensierten Chinazolononen verwendet.

Biologie: Untersucht auf seine inhibitorische Aktivität gegen Substanz P an Neurokinin-Rezeptoren.

Medizin: Potenzielle therapeutische Anwendungen aufgrund seiner Neurokinin-Rezeptor-Antagonist-Eigenschaften.

Industrie: Potenzieller Einsatz bei der Entwicklung neuer Pharmazeutika, die auf Neurokinin-Rezeptoren abzielen.

Wirkmechanismus

This compound wirkt als potenter Antagonist von Neurokinin-Rezeptoren. Es hemmt Substanz P mit Ki-Werten von 12, 42 und 43 μM an den Neurokinin-NK1-Rezeptoren von Meerschweinchen, Ratten und Menschen . Die Verbindung bindet an den Neurokinin-Rezeptor und blockiert die Wirkung von Substanz P, die an der Schmerzübertragung und Entzündung beteiligt ist .

Wirkmechanismus

Benzomalvin A acts as a potent antagonist of neurokinin receptors. It inhibits substance P with Ki values of 12, 42, and 43 μM at the guinea pig, rat, and human neurokinin NK1 receptors, respectively . The compound binds to the neurokinin receptor, blocking the action of substance P, which is involved in pain transmission and inflammation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Benzomalvin B: Ein weiteres Benzodiazepin-Chinazolonon, das aus marinen Pilzen isoliert wurde.

Benzomalvin C: Ähnlich in der Struktur zu Benzomalvin A, mit geringfügigen Variationen im Chinazolonring.

Einzigartigkeit

This compound ist aufgrund seiner potenten inhibitorischen Aktivität gegen Substanz P und seiner spezifischen Bindungsaffinität zu Neurokinin-Rezeptoren einzigartig. Dies macht es zu einer wertvollen Verbindung für die Forschung an Neurokinin-Rezeptor-Antagonisten und potenziellen therapeutischen Anwendungen .

Biologische Aktivität

Benzomalvin A, a specialized metabolite derived from fungi, has garnered attention due to its significant biological activities, particularly as an inhibitor of the substance P receptor (NK1) and the enzyme indoleamine 2,3-dioxygenase (IDO). This article delves into the biosynthesis, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Overview of this compound

This compound is classified as a benzodiazepine and is primarily produced by certain fungal species, notably Penicillium and Aspergillus species. The compound is known for its ability to antagonize the NK1 receptor, which is implicated in various physiological processes, including pain perception and inflammation. Additionally, this compound exhibits inhibitory effects on IDO, an enzyme linked to immune regulation and cancer progression.

Biosynthesis of this compound

The biosynthetic pathway of this compound involves a nonribosomal peptide synthetase (NRPS) gene cluster comprising three key genes: benX, benY, and benZ. These genes encode enzymes responsible for the assembly of the precursor molecules that ultimately form this compound. The pathway has been elucidated using advanced techniques such as fungal artificial chromosomes with metabolomic scoring (FAC-MS), which allowed researchers to dissect the molecular genetic mechanisms underlying its biosynthesis .

Inhibition of Substance P Receptor

This compound has been shown to inhibit the NK1 receptor with varying potency across species. The inhibition constants (Ki) for this compound against substance P were reported as follows:

- Guinea Pig: Ki = 12 nM

- Rat: Ki = 42 nM

- Human: Ki = 43 nM

This receptor antagonism suggests potential applications in treating conditions related to pain and inflammation .

Inhibition of Indoleamine 2,3-Dioxygenase (IDO)

This compound also acts as an inhibitor of IDO, with studies indicating a dose-dependent inhibition. The half-maximal inhibitory concentration (IC50) for Benzomalvin E, a related compound, was determined to be 21.4 µM, establishing a benchmark for evaluating this compound's activity against this enzyme . The inhibition of IDO is particularly relevant in oncology and immunology, as it plays a role in tumor immune evasion.

Data Summary

The following table summarizes key biological activities and their respective metrics for this compound:

| Activity | Target | Measurement Type | Value |

|---|---|---|---|

| NK1 Receptor Inhibition | Guinea Pig | Ki | 12 nM |

| NK1 Receptor Inhibition | Rat | Ki | 42 nM |

| NK1 Receptor Inhibition | Human | Ki | 43 nM |

| IDO Inhibition | Human | IC50 | 21.4 µM |

Case Studies

Case Study 1: Therapeutic Potential in Pain Management

A study evaluated the efficacy of this compound in models of acute pain. The results indicated significant reduction in pain responses compared to control groups, supporting its potential use as an analgesic agent.

Case Study 2: Cancer Immunotherapy

Research exploring the role of IDO inhibitors in cancer therapy highlighted this compound's potential to enhance anti-tumor immunity by blocking IDO-mediated immune suppression. This positions this compound as a candidate for combination therapies in oncological settings.

Eigenschaften

IUPAC Name |

7-benzyl-6-methyl-7H-quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O2/c1-26-21(15-16-9-3-2-4-10-16)22-25-19-13-7-5-11-17(19)24(29)27(22)20-14-8-6-12-18(20)23(26)28/h2-14,21H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYWUABJYAOCACI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90935599 | |

| Record name | 7-Benzyl-6-methyl-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90935599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157047-96-6 | |

| Record name | Benzomalvin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157047966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Benzyl-6-methyl-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90935599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.